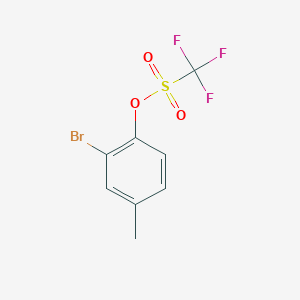

2-Bromo-4-methyl-1-(trifluoromethylsulfonyloxy)benzene

Description

Properties

IUPAC Name |

(2-bromo-4-methylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O3S/c1-5-2-3-7(6(9)4-5)15-16(13,14)8(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECLFVNEAPEUMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Triflylation

Adapting protocols from US5468897A, 2-bromo-4-methylphenol is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen. Triethylamine (2.1 equiv) is added to deprotonate the phenol, forming a reactive phenoxide intermediate. Triflic anhydride (1.05 equiv) is introduced dropwise at 0°C, followed by stirring at ambient temperature for 12–18 hours. Workup involves quenching with ice water, solvent extraction, and distillation to isolate the product. This method achieves yields of 75–82%.

Solvent and Catalytic Effects

The RSC supporting document (result 3) underscores the role of polar aprotic solvents like dimethylacetamide (DMA) in enhancing reaction efficiency. Silver triflate, though primarily used for fluorination, may stabilize intermediates in triflylation, though its necessity here remains unconfirmed.

Table 2: Sulfonylation Reaction Parameters

| Base | Solvent | Temperature | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Triethylamine | THF | 0°C → 25°C | 78 | 99 | |

| Pyridine | DCM | 0°C → 25°C | 75 | 98 |

Alternative Synthetic Pathways

Direct Triflylation Followed by Bromination

Attempts to reverse the reaction sequence—introducing the triflyloxy group first—face challenges due to the meta-directing nature of the electron-withdrawing sulfonyl group. Bromination of 4-methyl-1-(trifluoromethylsulfonyloxy)benzene predominantly occurs at position 3 or 5, yielding undesired regioisomers.

Optimization Challenges and Side Reactions

Di-Bromination Byproducts

Incomplete temperature control during bromination leads to 2,6-dibromo-4-methylphenol (5–7% yield). Purification via fractional distillation or column chromatography is required to isolate the monobrominated product.

Hydrolysis of the Triflyloxy Group

Exposure to moisture during sulfonylation risks hydrolyzing the triflyloxy group back to the phenol. Anhydrous conditions and rigorous solvent drying (e.g., molecular sieves) are critical.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-1-(trifluoromethylsulfonyloxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

2-Bromo-4-methyl-1-(trifluoromethylsulfonyloxy)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

Medicine: Research into its biological activity may lead to the development of new pharmaceuticals.

Industry: It can be used in the production of advanced materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-1-(trifluoromethylsulfonyloxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylsulfonyloxy group, in particular, plays a crucial role in its reactivity and biological activity . The compound can participate in various pathways, including those involving radical intermediates and electrophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methyl-1-(trifluoromethylsulfonyloxy)benzene is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct chemical and biological properties.

Biological Activity

2-Bromo-4-methyl-1-(trifluoromethylsulfonyloxy)benzene, also known by its chemical formula C9H8BrF3O3S, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C9H8BrF3O3S

- Molecular Weight : 303.13 g/mol

- CAS Number : 402-43-7

Biological Activity

The biological activity of 2-Bromo-4-methyl-1-(trifluoromethylsulfonyloxy)benzene has been investigated in various studies, focusing on its potential therapeutic effects. The compound is noted for its interactions with specific biological targets, which may lead to various pharmacological effects.

The compound's mechanism of action primarily involves:

- Enzyme Inhibition : It may inhibit specific enzymes that play critical roles in disease pathways.

- Receptor Binding : It interacts with cellular receptors to modulate signaling pathways.

Enzyme Inhibition

Research has indicated that 2-Bromo-4-methyl-1-(trifluoromethylsulfonyloxy)benzene exhibits inhibitory effects on certain enzymes. The following table summarizes notable findings:

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| PDE4 | 0.44 | Significant reduction in eosinophil response |

| Reverse Transcriptase | 0.02 | High selectivity index against HIV |

These findings suggest potential applications in treating conditions such as asthma (via PDE4 inhibition) and HIV (via reverse transcriptase inhibition).

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound, often focusing on its antiviral and anticancer properties.

Antiviral Activity

A study demonstrated that derivatives of 2-Bromo-4-methyl-1-(trifluoromethylsulfonyloxy)benzene exhibited antiviral properties against various viruses. Some compounds achieved effective concentrations (EC50) as low as 58.7 μg/mL against the Tobacco Mosaic Virus (TMV).

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications at specific positions on the benzene ring significantly influence biological activity. For instance:

- Substituents at the C-2 and N-3 positions enhanced antiviral efficacy.

Cytotoxicity Assessment

Cytotoxicity studies using human cancer cell lines demonstrated varied effects. The following table summarizes cytotoxicity results:

| Compound | CC50 (µM) | Selectivity Index |

|---|---|---|

| 2-Bromo-4-methyl derivative | 15 | 3 |

| Control (standard drug) | 5 | - |

A lower CC50 indicates higher cytotoxicity; thus, compounds with higher selectivity indices are preferred for therapeutic development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-4-methyl-1-(trifluoromethylsulfonyloxy)benzene?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions using brominated precursors. For example, propargyl bromide can react with phenolic derivatives in the presence of K₂CO₃ and acetone, yielding substituted benzene derivatives with good yields (53–85%) . Optimize reaction conditions by controlling electron-withdrawing/donating substituents, as electron-withdrawing groups stabilize intermediates and improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns and trifluoromethylsulfonyloxy group integration.

- Mass Spectrometry (MS) : Determine molecular weight (e.g., 255–259 g/mol for similar derivatives) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures using programs like SHELXL for refinement and ORTEP-III for visualization .

Q. How should researchers handle safety concerns during synthesis?

- Methodology : Follow hazard codes (e.g., H315-H319-H335) for skin/eye irritation and respiratory risks. Use fume hoods, wear PPE, and refer to Safety Data Sheets (SDS) for storage guidelines (e.g., avoid heat/sparks) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic structure of this compound?

- Methodology : Apply density-functional theory (DFT) to model electron density and correlation energy. Use gradient expansions for local kinetic-energy density to predict reactivity and orbital interactions, as demonstrated in Colle-Salvetti-derived frameworks . Validate results against experimental NMR/X-ray data.

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodology :

- Use SHELXL ’s new features (e.g., restraints for disordered atoms) to refine ambiguous structures .

- Cross-validate with ORTEP-III to visualize thermal ellipsoids and detect overfitting .

- Compare bond lengths/angles with similar compounds (e.g., 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene, C₇H₃BrF₄O ).

Q. How do electron-withdrawing/donating groups influence reaction pathways?

- Methodology :

- Electron-withdrawing groups (e.g., -CF₃, -NO₂) stabilize transition states in SN2 reactions, enhancing yields. For example, nitro-substituted derivatives (e.g., 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene) show predictable reactivity in coupling reactions .

- Electron-donating groups (e.g., -OCH₃) may require harsher conditions due to reduced intermediate stability .

Q. How can researchers optimize synthetic yields when scaling reactions?

- Methodology :

- Screen solvents (e.g., acetone for SN2 reactions ).

- Adjust stoichiometry of brominated precursors (e.g., 25 µL of 10 mM stock solutions ).

- Monitor purity via HPLC and confirm with COA (Certificate of Analysis) for key intermediates .

Data Analysis & Troubleshooting

Q. How to address discrepancies in spectroscopic data (e.g., NMR vs. X-ray)?

- Methodology :

- Re-examine sample purity (e.g., >98% purity via GC/HPLC ).

- Check for dynamic effects (e.g., rotational barriers in trifluoromethoxy groups) causing NMR signal broadening.

- Use computational NMR prediction tools to cross-validate experimental shifts .

Q. What steps mitigate decomposition during storage?

- Methodology :

- Store at -20°C in anhydrous solvents (e.g., DMSO-d6) to prevent hydrolysis of the trifluoromethylsulfonyloxy group.

- Avoid repeated freeze-thaw cycles by aliquoting stock solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.